4,4',4''-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene)
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Overview
Description
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) is a complex organic compound with the molecular formula C20H12Br4 and a molecular weight of 571.93 g/mol . It is characterized by the presence of multiple bromine atoms attached to a benzene ring structure, making it a highly brominated compound. This compound is typically found in the form of a light-yellow to brown powder or crystals .
Mechanism of Action
Target of Action
The primary targets of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) are currently unknown This compound is a complex organic molecule with multiple bromine atoms, which suggests it may interact with a variety of biological targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) involves multiple steps, starting with the bromination of benzene derivatives. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) and are carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of iodinated benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of de-brominated benzene derivatives.
Scientific Research Applications
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene
- 1,2,2-Tribromoethene
- 4-Bromo-1,1,2-triylbenzene
Uniqueness
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene) is unique due to its high degree of bromination and the specific arrangement of bromine atoms on the benzene rings.
Properties
IUPAC Name |
1-bromo-4-[1-bromo-2,2-bis(4-bromophenyl)ethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br4/c21-16-7-1-13(2-8-16)19(14-3-9-17(22)10-4-14)20(24)15-5-11-18(23)12-6-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQOEFFHPLTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)Br)C3=CC=C(C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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